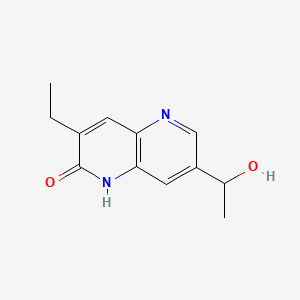
3-Ethyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes an ethyl group at the third position, a hydroxyethyl group at the seventh position, and a naphthyridinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of a suitable naphthyridine precursor.
Alkylation: The precursor undergoes alkylation with ethyl bromide to introduce the ethyl group at the third position.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxyethyl group at the seventh position.
Cyclization: Finally, the compound undergoes cyclization under acidic or basic conditions to form the naphthyridinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The naphthyridinone core can be reduced to form a dihydro derivative.
Substitution: The ethyl and hydroxyethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthyridinones.
Applications De Recherche Scientifique
3-Ethyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one has found applications in several scientific research areas:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound is explored for its use in organic electronics and as a building block for functional materials.
Biological Studies: It serves as a probe for studying enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 3-Ethyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity. The naphthyridinone core can participate in π-π stacking interactions, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-1,5-naphthyridin-2(1H)-one: Lacks the hydroxyethyl group, resulting in different chemical properties and biological activity.
7-(1-Hydroxyethyl)-1,5-naphthyridin-2(1H)-one: Lacks the ethyl group, affecting its reactivity and applications.
3-Methyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one: Substitution of the ethyl group with a methyl group alters its steric and electronic properties.
Uniqueness
3-Ethyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one is unique due to the presence of both ethyl and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H14N2O2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
3-ethyl-7-(1-hydroxyethyl)-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-3-8-4-10-11(14-12(8)16)5-9(6-13-10)7(2)15/h4-7,15H,3H2,1-2H3,(H,14,16) |
Clé InChI |
RDLDRYKCQKPNQD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C(C=N2)C(C)O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















